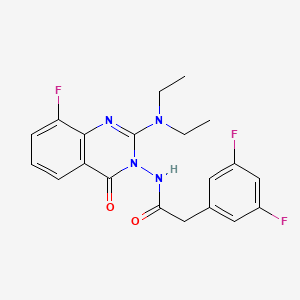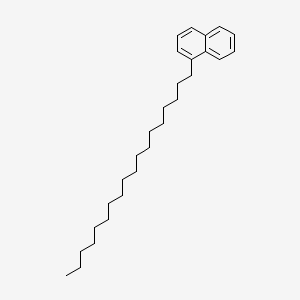
Naphthalene, octadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, octadecyl- is a derivative of naphthalene, which is an aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with octadecyl halides under Friedel-Crafts reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
Naphthalene+Octadecyl HalideAlCl3Naphthalene, Octadecyl-
Industrial Production Methods
Industrial production of naphthalene, octadecyl- involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses concentrated sulfuric acid.
Major Products
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, octadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane dynamics and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of naphthalene, octadecyl- depends on its specific application. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. The octadecyl group enhances the hydrophobic interactions with lipid bilayers, making it useful in membrane studies. In chemical reactions, the naphthalene core undergoes typical aromatic substitution and addition reactions, while the octadecyl group provides steric hindrance and hydrophobic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene, hexadecyl-
- Naphthalene, dodecyl-
- Naphthalene, tetradecyl-
Uniqueness
Naphthalene, octadecyl- is unique due to the length of its alkyl chain, which imparts distinct physical and chemical properties. The longer octadecyl chain enhances the compound’s hydrophobicity and makes it more suitable for applications involving lipid interactions and surface modifications compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
26438-29-9 |
|---|---|
Molekularformel |
C28H44 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
InChI-Schlüssel |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


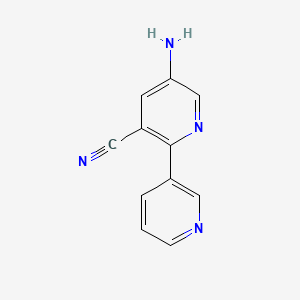
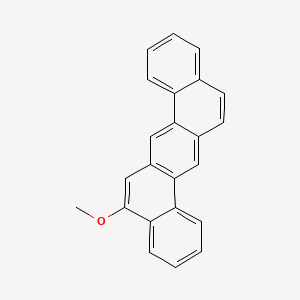
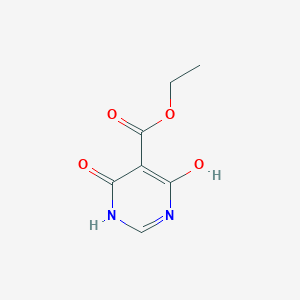
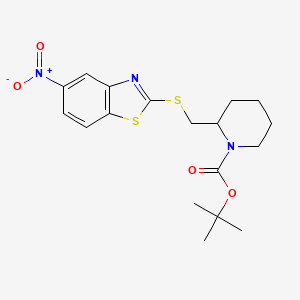
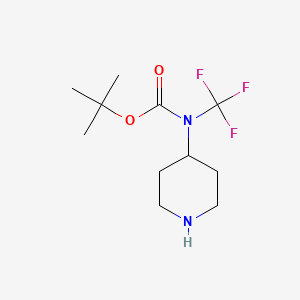
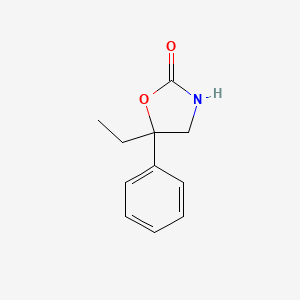

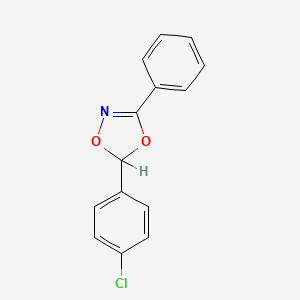
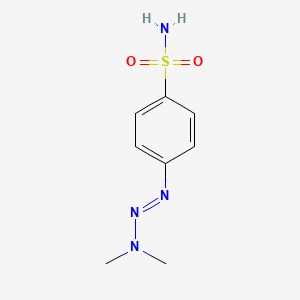
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)


